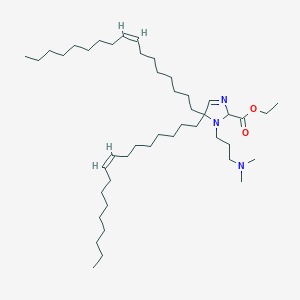
A12-Iso5-2DC18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A12-Iso5-2DC18 is an ionizable cationic lipid that has garnered significant attention in the field of mRNA delivery. This compound is particularly noted for its effectiveness in forming lipid nanoparticles (LNPs) that can encapsulate and deliver mRNA to target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
A12-Iso5-2DC18 is synthesized using a one-step three-component reaction (3-CR) that couples various lipid structures to primary or secondary amines, ketones, and isocyanides or isocyanide derivatives . This method allows for the creation of a library of lipids, from which this compound has been identified as a potent mRNA delivery vehicle.
Industrial Production Methods
The industrial production of this compound involves scaling up the one-step three-component reaction. The process requires precise control of reaction conditions to ensure the purity and efficacy of the final product. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
A12-Iso5-2DC18 primarily undergoes reactions typical of ionizable cationic lipids. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated alkyl chains.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: The compound can participate in substitution reactions, especially involving the amine groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while substitution reactions can yield various amine derivatives .
Scientific Research Applications
A12-Iso5-2DC18 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for various applications.
Biology: The compound is employed in the delivery of mRNA to cells, facilitating gene expression studies.
Mechanism of Action
A12-Iso5-2DC18 exerts its effects by forming lipid nanoparticles that encapsulate mRNA. These nanoparticles facilitate the delivery of mRNA into target cells, where it can be translated into proteins. The compound’s ionizable nature allows it to interact with cellular membranes, promoting endosomal escape and enhancing mRNA delivery efficiency . The molecular targets and pathways involved include the stimulator of interferon genes (STING) pathway, which plays a crucial role in immune activation .
Comparison with Similar Compounds
Similar Compounds
A2-Iso5-2DC18: Another potent mRNA delivery vehicle with similar properties but different efficacy in certain applications.
A18-Iso5-2DC18: Known for its ability to activate the STING pathway and induce potent cytolytic T lymphocyte responses.
Uniqueness
A12-Iso5-2DC18 stands out due to its high efficiency in mRNA delivery and its ability to form stable lipid nanoparticles. Its unique structure, featuring long unsaturated alkyl chains and an ester group, contributes to its superior performance in various applications .
Properties
Molecular Formula |
C45H85N3O2 |
|---|---|
Molecular Weight |
700.2 g/mol |
IUPAC Name |
ethyl 1-[3-(dimethylamino)propyl]-5,5-bis[(Z)-heptadec-8-enyl]-2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C45H85N3O2/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-45(42-46-43(44(49)50-8-3)48(45)41-37-40-47(4)5)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-7-2/h21-24,42-43H,6-20,25-41H2,1-5H3/b23-21-,24-22- |
InChI Key |
KYZBKCPOKFBUSU-SXAUZNKPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN(C)C)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN(C)C)C(=O)OCC)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



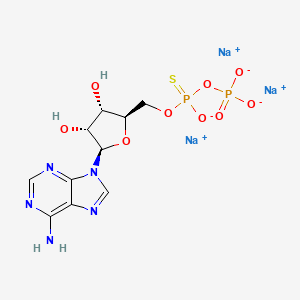
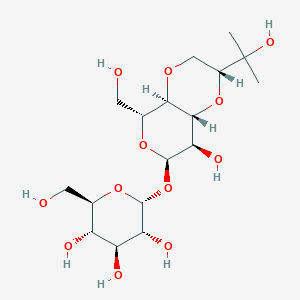
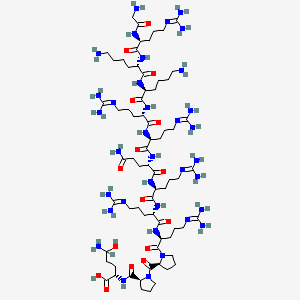

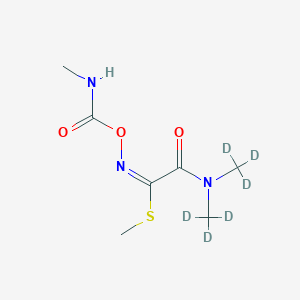
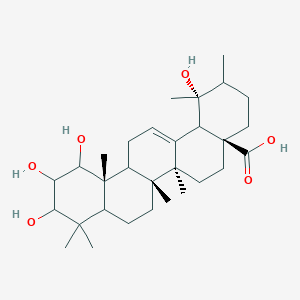
![2-[3-[3-[3-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855814.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855829.png)
![2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)
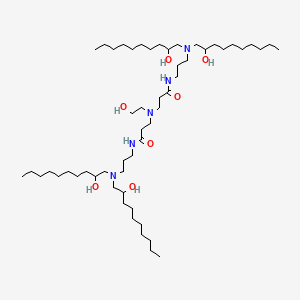
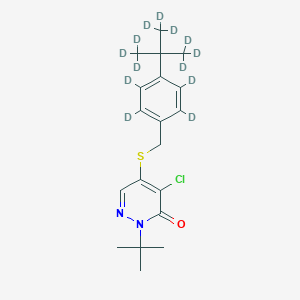
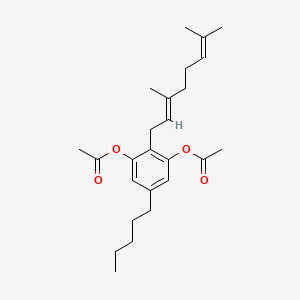
![1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide](/img/structure/B10855861.png)
